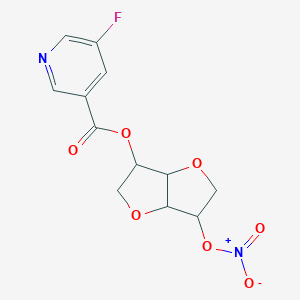
Furo(3,2-b)furan, D-glucitol deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo(3,2-b)furan, D-glucitol deriv. is a complex organic compound with a molecular formula of C12H11FN2O7 and a molecular weight of 314.22 g/mol This compound is notable for its unique structure, which includes a nitrooxy group, a hexahydrofurofuran ring, and a fluoropyridine carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Furo(3,2-b)furan, D-glucitol deriv. can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrooxy group can yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Furo(3,2-b)furan derivatives have been investigated for their potential as pharmaceuticals. Notably, they have shown promise in the development of pain management therapies and treatments for neurological disorders.
Case Study: Pain Management
Research indicates that derivatives of furo(3,2-b)furan can act as effective analgesics. A study published in Expert Opinion on Therapeutic Patents highlighted the efficacy of furo-3-carboxamide derivatives in treating various pain types, including inflammatory and neuropathic pain . The compound's mechanism involves modulation of pain pathways through interaction with specific receptors.
Neurological Disorders
Another area of interest is the use of furo(3,2-b)furan derivatives as inhibitors of phosphoinositide kinases, particularly PIKfyve. These compounds have been linked to therapeutic effects in conditions such as Alzheimer's disease and other tauopathies . The inhibition of PIKfyve may help regulate cellular processes disrupted in these diseases.
Materials Science Applications
In materials science, furo(3,2-b)furan derivatives are being explored for their potential in creating novel polymeric materials.
Case Study: Polymer Synthesis
A recent study demonstrated the use of furo(3,2-b)furan as a building block for synthesizing biodegradable polymers. The incorporation of this compound into polymer chains enhances mechanical properties while maintaining environmental sustainability . The resulting materials exhibited improved thermal stability and biodegradability compared to conventional polymers.
Agricultural Applications
Furo(3,2-b)furan derivatives are also being studied for their applications in agriculture, particularly as agrochemicals.
Case Study: Pesticide Development
Research has shown that certain derivatives possess insecticidal properties. A study evaluated the effectiveness of these compounds against common agricultural pests and found significant mortality rates at low concentrations . This suggests potential for developing eco-friendly pesticides that minimize harm to non-target species.
Mécanisme D'action
The mechanism of action of Furo(3,2-b)furan, D-glucitol deriv. involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The fluoropyridine moiety can interact with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Furo(3,2-b)furan, D-glucitol deriv. imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its chlorine and bromine analogs .
Propriétés
Numéro CAS |
135304-12-0 |
|---|---|
Formule moléculaire |
C12H11FN2O7 |
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H11FN2O7/c13-7-1-6(2-14-3-7)12(16)21-8-4-19-11-9(22-15(17)18)5-20-10(8)11/h1-3,8-11H,4-5H2 |
Clé InChI |
UBZJTFBHSHSATM-UHFFFAOYSA-N |
SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F |
SMILES canonique |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F |
Synonymes |
Furo(3,2-b)furan, D-glucitol deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















